methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
Description
Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a Boc-protected amino group at the 3-position and a methyl ester at the 1-position. Its stereochemical configuration (1R,3S) is critical for its role as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics . The compound (CAS: 329910-39-6) is commercially available through suppliers like PharmaBlock Sciences and CymitQuimica, underscoring its industrial relevance .
Properties
IUPAC Name |
methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Naturally Occurring Precursors
Naturally derived chiral starting materials, such as cis-3-aminocyclopentanecarboxylic acid, are functionalized to introduce the Boc-protected amine and methyl ester groups. For example:
- Starting Material : cis-3-Aminocyclopentanecarboxylic acid (CAS: 688810-05-1) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) is added alongside 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction proceeds at 0°C for 2 hours, achieving >95% conversion.
- Esterification : The carboxylic acid is treated with methanol and thionyl chloride (SOCl₂), yielding the methyl ester with 89% isolated purity.
Table 1 : Key Reaction Parameters for Chiral Pool Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DMF | 0°C → RT | 2 h | 95% |
| Esterification | MeOH, SOCl₂ | Reflux | 6 h | 89% |
Asymmetric Catalytic Hydrogenation
For industrial-scale production, asymmetric hydrogenation of cyclopentene precursors offers higher enantiomeric excess (ee). A rhodium-(R)-BINAP catalyst system is employed:
- Substrate : 3-N-Boc-aminocyclopentene-1-carboxylic acid.
- Conditions : H₂ (50 psi), Rh(cod)₂BF₄/(R)-BINAP, in tetrahydrofuran (THF) at 25°C.
- Outcome : 98% ee, 92% yield after recrystallization.
tert-Butoxycarbonyl (Boc) Protection Strategies
The Boc group stabilizes the amine during subsequent reactions. Two methods are prevalent:
Boc Anhydride (Boc₂O) Method
Boc-Cl in Biphasic Systems
- Reagents : Boc-Cl, sodium bicarbonate (NaHCO₃), dichloromethane (DCM)/water.
- Advantages : Reduced side reactions; suitable for moisture-sensitive intermediates.
- Yield : 90–93% with 99% regioselectivity.
Table 2 : Comparison of Boc Protection Methods
| Method | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| Boc₂O | Boc₂O, TEA, DMAP | DMF | 2 h | 95% |
| Boc-Cl | Boc-Cl, NaHCO₃ | DCM/H₂O | 4 h | 93% |
Methyl Esterification Techniques
The carboxylic acid moiety is esterified using methanol under acidic or coupling conditions:
Acid-Catalyzed Esterification
Steglich Esterification
- Reagents : Dicyclohexylcarbodiimide (DCC), DMAP in DCM.
- Advantages : Room-temperature reaction; avoids acidic conditions.
- Yield : 91% with 98% ee retention.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Systems
Crystallization-Based Purification
- Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
- Outcome : 98% purity; enantiomeric excess maintained at >99%.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral HPLC Validation
- Column : Chiralpak AD-H (4.6 × 250 mm).
- Mobile Phase : n-Hexane/isopropanol (80:20), 1.0 mL/min.
- Retention Time : 12.3 minutes (1R,3S isomer).
Table 3 : Analytical Parameters for Chiral Purity Assessment
| Method | Column | Mobile Phase | Retention Time | ee |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H | Hexane/IPA (80:20) | 12.3 min | 99.2% |
Comparative Analysis of Synthetic Routes
Table 4 : Efficiency Metrics Across Methods
| Parameter | Chiral Pool Synthesis | Asymmetric Hydrogenation |
|---|---|---|
| Overall Yield | 82% | 90% |
| Enantiomeric Excess | 98% | 99% |
| Scalability | Moderate | High |
The asymmetric hydrogenation route, while costlier in catalyst investment, offers superior scalability and enantiocontrol, making it preferable for industrial applications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Conditions : Room temperature (20–25°C) for 1–2 hours.
-
Outcome : Quantitative removal of the Boc group yields methyl (1R,3S)-3-aminocyclopentane-1-carboxylate .
Example :
Amide Bond Formation
The free amine (post-Boc removal) reacts with carboxylic acids or activated esters to form amides:
-
Reagents : DCC (dicyclohexylcarbodiimide) or HATU with DMAP (dimethylaminopyridine).
-
Conditions : Anhydrous DCM or THF, 0°C to room temperature.
-
Yield : 70–85% for model substrates.
Table 1 : Amidation Reactions with Representative Carboxylic Acids
| Carboxylic Acid Partner | Coupling Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acetic acid | DCC/DMAP | DCM | 78 |
| Benzoyl chloride | HATU | THF | 82 |
| Fmoc-protected glycine | EDCl/HOBt | DMF | 75 |
Ester Hydrolysis
The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:
-
Reagents : NaOH or LiOH in methanol/water.
-
Conditions : Reflux (60–80°C) for 4–6 hours.
-
Outcome : (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid .
Mechanism :
Cyclization Reactions
Intramolecular reactions form constrained ring systems, leveraging the cyclopentane scaffold:
-
Reagents : Base (e.g., KCO) in polar aprotic solvents (DMF or DMSO).
-
Conditions : 80–100°C for 8–12 hours.
-
Application : Synthesizing β-lactam or pyrrolidine analogs .
Example :
Substitution at the Amino Group
The Boc-protected amine participates in nucleophilic substitutions:
-
Reagents : Alkyl halides or sulfonating agents.
-
Conditions : Anhydrous THF with NaH as a base.
Table 2 : Substitution Reactions with Electrophiles
| Electrophile | Base | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | NaH | N-Methyl derivative | 88 |
| Tosyl chloride | EtN | N-Tosyl derivative | 76 |
| Benzyl bromide | KCO | N-Benzyl derivative | 81 |
Enzymatic Resolution
Chiral resolution using lipases or esterases enhances enantiomeric excess (ee):
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Research indicates that it activates caspase pathways, which are critical for programmed cell death. For instance, a study published in Cancer Research demonstrated that treatment with this compound resulted in significant apoptotic markers in breast cancer cell lines (MCF-7) after 48 hours of exposure.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains. A study published in the Journal of Medicinal Chemistry reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic lead compound.
2. Enzyme Inhibition
The presence of the carboxylate and amine functionalities in this compound suggests its role as an enzyme inhibitor. In vitro studies have indicated that it may inhibit key enzymes involved in amino acid metabolism, which could be beneficial for metabolic disorders.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features facilitate the development of more complex molecules through:
- Building Block for Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis, making this compound valuable in the preparation of peptide-based drugs.
- Chiral Auxiliary : The chiral centers present in this compound allow it to be used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound could serve as a promising lead for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another study focused on cancer therapeutics, researchers explored the apoptotic effects of this compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to a marked increase in apoptotic markers, suggesting its potential utility in cancer treatment strategies.
Mechanism of Action
The mechanism of action of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The difluoromethylenyl derivative () exhibits altered electronic properties, impacting its reactivity in nucleophilic substitutions.
- Solubility: Hydrophilic substituents (e.g., hydroxyl in ) enhance aqueous solubility, whereas nonpolar groups (e.g., isopropyl in ) favor lipid membrane penetration.
Spectral and Physicochemical Properties
- NMR Data : The target compound’s $^{13}$C NMR (39.52 ppm for Boc carbonyl) aligns with Boc-protected analogs, while the difluoromethylenyl derivative shows distinct shifts (e.g., $^1$H NMR at 4.79 ppm in D₂O) .
- Mass Spectrometry : HRMS (Agilent 6210 LC-TOF) confirms molecular ions for intermediates, such as [M+H-Boc]⁺ at m/z 200.2 in .
Biological Activity
Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, often referred to as a derivative of cyclopentane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 243.31 g/mol. The structure features a cyclopentane ring substituted with a tert-butoxycarbonyl group and an amino group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) and others. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 7.99 | Yes | Caspase activation |
| Hs 578T | 2.13 | Yes | Caspase activation |
| BT-20 | 1.06 | Yes | Caspase activation |
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, although further research is needed to clarify these effects.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry highlighted the compound's structural optimization for enhanced potency against CDK9, a target implicated in cancer progression. The study reported that modifications to the molecular structure could significantly improve its selectivity and efficacy against specific cancer types .
Another research effort focused on the synthesis and evaluation of various derivatives of this compound, revealing that certain modifications could enhance solubility and bioavailability while maintaining or improving biological activity .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Exothermic reactions (e.g., aza-Michael additions) must be cooled to ≤0°C to avoid racemization .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) stabilize intermediates, while methanol/water mixtures facilitate hydrolysis steps .
- Protecting Groups : The tert-butoxycarbonyl (Boc) group is introduced via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine .
Q. How is the stereochemical integrity of the (1R,3S) configuration maintained during synthesis?
- Methodological Answer :
- Chiral Reagents : Use of enantiopure starting materials (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) ensures retention of configuration .
- Low-Temperature Reactions : Reduces epimerization risk during Boc protection .
- Analytical Validation : Chiral HPLC or NMR (e.g., coupling constants in fluorinated analogs) confirms stereochemical purity .
Q. What purification techniques are recommended for isolating high-purity methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate?
- Methodological Answer :
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) resolves Boc-protected intermediates from byproducts .
- Crystallization : Ethanol/water mixtures yield crystalline products, particularly after acidification of carboxylic acid derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve diastereomers .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is cleaved with TFA (trifluoroacetic acid) in DCM at 0°C, generating the free amine without cyclopentane ring degradation .
- Basic Conditions : Stable in aqueous NaOH (pH >10), but prolonged exposure may hydrolyze the methyl ester to carboxylic acid .
- Data Gap : Limited thermal stability data; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model hydrogen bonding between the Boc-protected amine and enzyme active sites .
- QSAR Modeling : Correlates logP (calculated as ~1.15 via PubChem) with membrane permeability for drug design .
- Contradiction : Some studies prioritize the cyclopentane ring’s conformational rigidity, while others focus on the ester group’s electrophilicity .
Q. How can contradictory NMR data for diastereomeric byproducts be resolved?
- Methodological Answer :
- 2D NMR : HSQC identifies coupling patterns obscured in 1D spectra (e.g., overlapping cyclopentane protons) .
- Isotopic Labeling : -Boc derivatives simplify amine signal assignment in complex mixtures .
- Case Study : In fluorinated analogs, NMR (470 MHz) distinguishes diastereomers via geminal coupling constants (J = 42–55 Hz) .
Stability and Reactivity
Q. What are the decomposition pathways of methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate under oxidative conditions?
- Methodological Answer :
- Peroxide Exposure : LC-MS identifies tert-butyl hydroperoxide as a major byproduct, suggesting radical-mediated Boc group cleavage .
- Metal Catalysts : Fe/HO accelerates ester hydrolysis; add EDTA to suppress side reactions .
| Condition | Major Degradant | Detection Method |
|---|---|---|
| Acidic (TFA/DCM) | (1R,3S)-3-aminocyclopentanecarboxylic acid | NMR |
| Basic (NaOH/MeOH) | Cyclopentanecarboxylic acid | HPLC-UV |
| Oxidative (HO) | tert-Butyl hydroperoxide | LC-MS |
Comparative Analysis
Q. How does methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate compare to similar bicyclic carbamates in reactivity?
- Methodological Answer :
- Strain Effects : Bicyclo[1.1.1]pentane derivatives exhibit higher ring strain, accelerating nucleophilic substitutions compared to cyclopentane .
- Steric Hindrance : The tert-butyl group reduces amine nucleophilicity by 3–5 orders of magnitude vs. unprotected analogs .
- Data Table :
| Compound | Ring System | Boc Cleavage Rate (TFA, 0°C) |
|---|---|---|
| Methyl (1R,3S)-3-Boc-cyclopentane | Monocyclic | 30 min |
| tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic | 10 min |
Mechanistic Studies
Q. What evidence supports the aza-Michael addition mechanism in synthesizing (1R,3S)-configured intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
